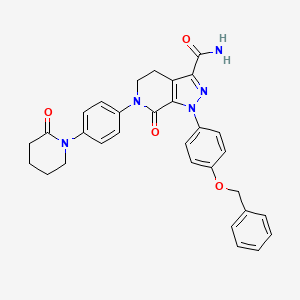

Desmethyl-O-Benzyl Apixaban

Description

Structure

3D Structure

Properties

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-(4-phenylmethoxyphenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N5O4/c32-30(38)28-26-17-19-35(23-11-9-22(10-12-23)34-18-5-4-8-27(34)37)31(39)29(26)36(33-28)24-13-15-25(16-14-24)40-20-21-6-2-1-3-7-21/h1-3,6-7,9-16H,4-5,8,17-20H2,(H2,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIKMUGRAAZRBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OCC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N5O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of Desmethyl O Benzyl Apixaban

De Novo Synthetic Approaches to Desmethyl-O-Benzyl Apixaban (B1684502) Scaffolds

A de novo synthesis of Desmethyl-O-Benzyl Apixaban would involve the assembly of the core pyrazolo[3,4-c]pyridine-7-one structure with the desired p-(benzyloxy)phenyl group already incorporated. This strategy offers the potential for large-scale production without relying on the availability of Apixaban as a starting material.

Precursor Compounds and Starting Materials

The key precursors for a de novo synthesis would be analogs of those used in established Apixaban syntheses, with the modification of the methoxy (B1213986) group to a benzyloxy group.

Key Precursors:

1-(4-(Benzyloxy)phenyl)hydrazine: This compound would replace the 1-(4-methoxyphenyl)hydrazine used in many Apixaban syntheses. It can be prepared from 4-benzyloxyphenol through diazotization and subsequent reduction.

A suitable pyrazolone (B3327878) or pyrazole (B372694) ester derivative: A common intermediate in the synthesis of Apixaban is a pyrazole-3-carboxamide. A similar intermediate would be required here.

A diketoester or a related reactive intermediate: These are often used to form the pyrazole ring through condensation with the hydrazine (B178648) derivative.

6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5-dihydropyridin-7(1H)-one moiety: This complex fragment is a significant part of the Apixaban structure and would need to be synthesized separately and then coupled with the pyrazole core.

The synthesis of these precursors would involve standard organic chemistry transformations. For instance, the preparation of 1-(4-(benzyloxy)phenyl)hydrazine would start with the benzylation of p-hydroquinone, followed by nitration, reduction of the nitro group to an amine, and finally conversion to the hydrazine.

Key Synthetic Transformations and Reaction Mechanisms

The assembly of the this compound scaffold would likely follow a convergent synthesis strategy, similar to that of Apixaban.

Key Transformations:

Pyrazole Ring Formation: The condensation of 1-(4-(benzyloxy)phenyl)hydrazine with a suitable diketoester or a related β-ketoester would form the pyrazole ring. This reaction is a classic example of heterocycle synthesis and proceeds through a condensation-cyclization mechanism.

Amidation: The pyrazole intermediate, likely an ester, would then be converted to the primary amide. This is typically achieved by treatment with ammonia.

Coupling Reaction: The final key step would be the coupling of the pyrazole-3-carboxamide core with the pre-synthesized 6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5-dihydropyridin-7(1H)-one fragment. This could be achieved through various coupling methodologies, such as a Buchwald-Hartwig amination or a related C-N bond-forming reaction.

The reaction mechanisms for these transformations are well-established in organic synthesis. The formation of the pyrazole ring involves nucleophilic attack of the hydrazine onto the carbonyl groups of the diketoester, followed by dehydration to form the aromatic pyrazole ring. The amidation is a straightforward nucleophilic acyl substitution. The mechanism of the final coupling reaction would depend on the specific methodology employed.

Yield Optimization and Process Efficiency in Multi-Step Synthesis

Optimizing the yield and efficiency of a multi-step de novo synthesis is crucial for its practical application. Each step in the sequence would need to be individually optimized.

Optimization Strategies:

Reaction Conditions: For each step, parameters such as solvent, temperature, reaction time, and catalyst loading would need to be systematically varied to maximize the yield and minimize the formation of byproducts.

Purification Methods: The development of efficient purification methods, such as crystallization or chromatography, is essential to obtain the desired intermediates and the final product in high purity.

Telescoping Reactions: To improve process efficiency, it may be possible to combine multiple synthetic steps into a single "one-pot" or "telescoped" process, thereby avoiding the isolation and purification of intermediate compounds.

A hypothetical multi-step synthesis with target yields for each step is presented in the table below.

| Step | Transformation | Target Yield (%) |

| 1 | Benzylation of p-hydroquinone | 95 |

| 2 | Nitration of benzyloxyphenol | 85 |

| 3 | Reduction of nitro group | 90 |

| 4 | Diazotization and reduction to hydrazine | 75 |

| 5 | Pyrazole ring formation | 80 |

| 6 | Amidation | 90 |

| 7 | Synthesis of the piperidinone fragment | 70 (over several steps) |

| 8 | Coupling of pyrazole and piperidinone fragments | 75 |

| Overall | - | ~25 |

Derivatization Pathways from Apixaban

An alternative and more direct route to this compound is the chemical modification of the readily available Apixaban. This approach involves two key transformations: O-demethylation of the p-methoxyphenyl group to a phenol (B47542), followed by O-benzylation of the resulting hydroxyl group.

O-Demethylation Reactions and Methodologies

The cleavage of the aryl methyl ether in Apixaban to form the corresponding phenol, O-Desmethyl Apixaban, is a critical step. Several reagents are known to effect this transformation, each with its own advantages and potential for side reactions, especially given the multiple functional groups in the Apixaban molecule. commonorganicchemistry.com

Common Demethylation Reagents:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers. commonorganicchemistry.com The reaction typically proceeds at low temperatures in a chlorinated solvent like dichloromethane. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Care must be taken to control the stoichiometry of BBr₃ to avoid potential side reactions with other functional groups in Apixaban, such as the amide or lactam carbonyls.

L-Selectride (Lithium tri-sec-butylborohydride): This bulky reducing agent has also been shown to be effective for the O-demethylation of some aryl methyl ethers. mdma.ch The reaction is typically carried out in a high-boiling solvent like toluene (B28343) at elevated temperatures. The mechanism is thought to involve nucleophilic attack of the hydride on the methyl group. This method might offer better selectivity compared to strong Lewis acids.

Other Reagents: Other reagents that could be considered include strong protic acids like HBr, though these often require harsh conditions that may not be compatible with the Apixaban scaffold. commonorganicchemistry.com Thiolates in polar aprotic solvents can also be used for demethylation. commonorganicchemistry.com

The choice of demethylation agent would require careful experimental evaluation to maximize the yield of O-Desmethyl Apixaban while minimizing degradation of the starting material.

| Reagent | Typical Conditions | Potential Advantages | Potential Disadvantages |

| Boron Tribromide (BBr₃) | DCM, -78 °C to rt | High reactivity, often high yields | Strong Lewis acid, potential for side reactions |

| L-Selectride | Toluene, reflux | Milder than BBr₃, can be more selective | Requires higher temperatures, may have limited scope |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Inexpensive | Harsh conditions, low functional group tolerance |

Introduction and Modification of Benzyl (B1604629) Moieties

Once O-Desmethyl Apixaban is obtained, the final step is the introduction of the benzyl group onto the newly formed phenolic hydroxyl group. This is typically achieved through a Williamson ether synthesis.

Benzylation Methods:

Williamson Ether Synthesis: This classic method involves the reaction of the phenoxide, formed by treating O-Desmethyl Apixaban with a base, with a benzyl halide (e.g., benzyl bromide or benzyl chloride). study.com The reaction is an SN2 displacement, and the choice of base and solvent is crucial for its success.

Bases: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base will depend on the acidity of the phenol and the desired reaction conditions.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are typically used.

Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous base and an organic solvent, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt can be employed to facilitate the reaction between the phenoxide and the benzyl halide. acs.org This can often lead to milder reaction conditions and improved yields.

The benzylation reaction would need to be optimized to ensure complete conversion of the O-Desmethyl Apixaban to the desired this compound without affecting other parts of the molecule.

| Method | Reagents | Typical Conditions | Key Features |

| Williamson Ether Synthesis | O-Desmethyl Apixaban, Base (e.g., K₂CO₃), Benzyl Bromide | DMF or Acetone, rt to 60 °C | Well-established, versatile |

| Phase-Transfer Catalysis | O-Desmethyl Apixaban, Aqueous Base (e.g., NaOH), Benzyl Chloride, PTC (e.g., TBAB) | Dichloromethane/Water | Biphasic system, can be milder |

Carboxylation Reactions Leading to this compound Carboxylate

The synthesis of this compound Carboxylate, a key derivative, involves the introduction of a carboxylate group onto the pyrazole ring of the this compound scaffold. While direct carboxylation of such a complex heterocyclic system can be challenging, a plausible synthetic strategy involves the use of a precursor molecule that already contains a protected carboxylate group, which is then deprotected in the final steps.

However, a more direct approach could involve the carboxylation of a suitable this compound intermediate. One potential method is the use of strong organolithium bases, such as n-butyllithium, to deprotonate the pyrazole ring, followed by quenching with carbon dioxide (dry ice). This reaction would introduce a carboxylic acid group at the deprotonated position. The choice of reaction conditions, including solvent and temperature, would be critical to ensure regioselectivity and avoid side reactions.

Another potential route involves a metal-catalyzed carboxylation. For instance, a palladium-catalyzed carboxylation of a halogenated this compound precursor could be employed. This would involve the use of carbon monoxide as the carboxyl source in the presence of a suitable palladium catalyst and ligand.

Table 1: Hypothetical Carboxylation Strategies for this compound

| Strategy | Reagents and Conditions | Potential Advantages | Potential Challenges |

| Organolithium-mediated Carboxylation | 1. n-Butyllithium, THF, -78 °C2. CO₂ (s) | Direct carboxylation | Regioselectivity, potential for side reactions with other functional groups |

| Palladium-catalyzed Carboxylation | Halogenated precursor, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), CO, base, solvent (e.g., DMF) | Milder conditions, potential for higher regioselectivity | Availability of halogenated precursor, catalyst cost and removal |

Principles of Green Chemistry in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of complex pharmaceutical molecules like this compound analogs is crucial for minimizing environmental impact and improving process efficiency.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry. Traditional syntheses of apixaban and its analogs often utilize hazardous solvents. A greener approach would involve the substitution of these solvents with more environmentally benign alternatives. For instance, the use of bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), or supercritical fluids, like carbon dioxide, could be explored. Furthermore, process optimization to reduce the total volume of solvent used, for example, through the use of flow chemistry or more concentrated reaction mixtures, would significantly improve the greenness of the synthesis.

Table 2: Comparison of Solvents for Organic Synthesis

| Solvent | Classification | Key Considerations |

| Dichloromethane | Halogenated | Hazardous, potential carcinogen |

| Toluene | Aromatic Hydrocarbon | Volatile organic compound (VOC), toxic |

| Tetrahydrofuran (THF) | Ether | Peroxide-forming, VOC |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable resources, less prone to peroxide formation than THF |

| Ethanol | Alcohol | Renewable, biodegradable, low toxicity |

| Water | Aqueous | Non-toxic, non-flammable, but can present challenges with solubility and product isolation |

Development of Catalytic Methodologies for Sustainable Synthesis

Many synthetic steps in the preparation of apixaban analogs rely on stoichiometric reagents, which generate significant amounts of waste. The development of catalytic methodologies can dramatically improve the sustainability of the synthesis. For example, in coupling reactions, replacing stoichiometric copper or palladium reagents with highly active catalysts at low loadings can reduce metal waste. Furthermore, the use of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly alternatives for certain transformations.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy are a cornerstone of green chemistry. To improve the atom economy in the synthesis of this compound analogs, reaction pathways that minimize the formation of byproducts should be prioritized. For example, addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. A thorough analysis of the atom economy of each step in a proposed synthetic route can help identify areas for improvement.

Table 3: Atom Economy of Common Reaction Types

| Reaction Type | General Transformation | Atom Economy |

| Addition | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution | A-B + C → A-C + B | < 100% |

| Elimination | A → B + C | < 100% |

By carefully considering these green chemistry principles, the synthesis of this compound and its analogs can be designed to be not only efficient and robust but also environmentally responsible.

Metabolic Biotransformation and Preclinical Disposition of Desmethyl O Benzyl Apixaban Analogues

Enzymatic Formation of O-Desmethyl Apixaban (B1684502) as a Major Metabolite of Apixaban

The creation of O-desmethyl apixaban is a critical initial step in the metabolism of apixaban. This reaction is primarily catalyzed by a group of enzymes known as cytochrome P450s.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5, CYP1A2, CYP2J2) in O-Demethylation Pathways

The oxidative metabolism of apixaban, leading to the formation of O-desmethyl apixaban (also referred to as M2), is predominantly carried out by the cytochrome P450 (CYP) 3A4/5 enzymes. researchgate.netfda.govnih.gov While CYP3A4/5 are the principal contributors, other CYP isoenzymes also play a role, albeit to a lesser extent. researchgate.netnih.govdrugbank.com Minor contributions to the O-demethylation of apixaban have been attributed to CYP1A2 and CYP2J2. researchgate.netfda.govnih.gov Furthermore, even less significant involvement has been observed from CYP2C8, CYP2C9, and CYP2C19. researchgate.netfda.gov

Interestingly, one study noted that selective inhibition of CYP3A only reduced the O-demethylation of apixaban by 13.4%, suggesting a more complex interplay of multiple CYP isoenzymes in its metabolism. nih.gov Despite the involvement of several enzymes, apixaban demonstrates a slow metabolic turnover in human liver microsomes. researchgate.netnih.gov

In Vitro Species-Specific Metabolic Profiles (e.g., Rat, Dog, Monkey, Human Hepatocytes and Microsomes)

The metabolic profile of apixaban, particularly the formation of O-desmethyl apixaban and its subsequent metabolites, exhibits quantitative differences across various species. nih.govpsu.edu In vitro studies using hepatocytes from mice, rats, dogs, monkeys, and humans have shown that while the metabolic pathways are generally similar, the extent of metabolite formation varies. psu.edutga.gov.au

| Species | Primary Circulating Component(s) | Notable Metabolites |

| Human | Apixaban, O-demethyl apixaban sulfate (B86663) (M1) | O-demethyl apixaban (M2) |

| Mouse | Apixaban | O-demethyl apixaban (M2), O-demethyl apixaban sulfate (M1) (lower levels) |

| Rat | Apixaban | O-demethyl apixaban (M2), O-demethyl apixaban sulfate (M1) (lower levels) |

| Dog | Apixaban | O-demethyl apixaban (M2), O-demethyl apixaban sulfate (M1) (lower levels) |

| Rabbit | O-demethyl apixaban (M2), O-demethyl apixaban glucuronide (M14) | Apixaban (minor component) |

| Monkey | - | Higher activity for O-demethyl apixaban sulfate formation in liver S9 compared to mice, rats, and rabbits. nih.gov |

In human plasma, apixaban remains the major circulating component, with O-demethyl apixaban sulfate (M1) being the most significant metabolite, accounting for about 25% of the parent drug's area under the curve. nih.govresearchgate.net In contrast, while M1 is present in the plasma of mice, rats, and dogs, its concentration relative to the parent compound is lower. nih.govresearchgate.net Rabbits display a distinct metabolic profile where O-desmethyl apixaban (M2) and its glucuronide conjugate (M14) are the prominent components in plasma, with apixaban itself being a minor constituent. nih.govresearchgate.net

Studies with liver S9 fractions also highlight these species-specific differences. Human, monkey, and dog liver S9 samples demonstrated higher catalytic activity for the formation of O-demethyl apixaban sulfate compared to those from mice, rats, and rabbits. nih.gov

Conjugation Pathways: Formation of O-Desmethyl Apixaban Sulfate

Following its formation, O-desmethyl apixaban undergoes further metabolism, primarily through a conjugation reaction known as sulfation. This process results in the creation of O-desmethyl apixaban sulfate, a major circulating metabolite in humans. nih.govdrughunter.com

Investigation of Sulfotransferase Enzyme Involvement (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1E1, SULT2A1)

The sulfation of O-desmethyl apixaban is catalyzed by sulfotransferase (SULT) enzymes. nih.gov Research has identified SULT1A1 as the primary enzyme responsible for this conjugation in humans. nih.govdrughunter.comsemanticscholar.org Studies using human cDNA-expressed SULTs have shown that SULT1A1 and, to a lesser extent, SULT1A2 exhibit significant catalytic activity in the formation of O-desmethyl apixaban sulfate. nih.gov Other SULTs, such as SULT1A3, SULT1E1, and SULT2A1, displayed much lower activity. nih.gov

The prominent role of SULT1A1 is further supported by inhibition studies. In human liver S9 fractions, quercetin, a selective inhibitor of SULT1A1 and SULT1E1, inhibited the formation of O-desmethyl apixaban sulfate by 99%. nih.gov Another SULT1A1 inhibitor, 2,6-dichloro-4-nitrophenol, also showed over 90% inhibition. nih.gov Conversely, estrone, a competitive inhibitor of SULT1E1, had no effect on the reaction, reinforcing that SULT1A1 is the key enzyme. nih.gov The comparable Michaelis-Menten constant (Km) values for the formation of O-desmethyl apixaban sulfate in human liver S9 (41.4 µM), with SULT1A1 (36.8 µM), and SULT1A2 (70.8 µM) also point to the efficiency of SULT1A1 in this pathway. nih.gov

Characterization of Conjugated Metabolites (e.g., O-Desmethyl Apixaban Sulfate)

O-desmethyl apixaban sulfate is the major circulating metabolite of apixaban in humans. nih.govtga.gov.aunih.gov This stable and water-soluble metabolite is readily eliminated. nih.govresearchgate.net While it is a significant human metabolite, its concentrations vary across different animal species. tga.gov.au For instance, in rabbits, O-desmethyl apixaban sulfate levels in plasma are comparable to those in humans, whereas in mice, rats, and dogs, it is found in much smaller amounts. tga.gov.au An important characteristic of O-desmethyl apixaban sulfate is that it is pharmacologically inactive, meaning it does not inhibit Factor Xa. nih.govsemanticscholar.org

In Vitro Metabolic Stability and Turnover Rates of Desmethylated Derivatives

In vitro studies are essential for characterizing the metabolic fate of drug candidates. For apixaban and its derivatives, these investigations provide insights into their stability and the rate at which they are metabolized.

Recent research has explored the in vitro effects of other drugs on the metabolism of apixaban. For example, the antitumor drugs adagrasib and asciminib (B605619) were found to inhibit apixaban metabolism in both rat and human liver microsomes. nih.gov Adagrasib acted as a non-competitive inhibitor, while asciminib exhibited a mixed mechanism of inhibition. nih.gov The half-maximal inhibitory concentrations (IC50) for these drugs against apixaban metabolism were determined in both rat liver microsomes (RLM) and human liver microsomes (HLM). nih.gov

| Inhibitor | RLM IC50 (µM) | HLM IC50 (µM) |

| Adagrasib | 7.99 | 117.40 |

| Asciminib | 4.28 | 18.42 |

These findings indicate the potential for drug-drug interactions that could alter the metabolic turnover of apixaban. Studies have consistently shown that apixaban has a slow metabolic turnover in human liver microsome incubations. researchgate.netnih.gov This low turnover, combined with multiple elimination pathways, contributes to a lower potential for metabolic drug-drug interactions. researchgate.net

Identification and Structural Elucidation of Other Desmethylated Metabolites and Degradants

The major circulating metabolite of apixaban in humans is O-demethyl apixaban sulfate. nih.govdrugbank.com This metabolite is formed through the initial O-demethylation of apixaban, a reaction catalyzed primarily by CYP3A4/5 with minor contributions from other cytochrome P450 enzymes, followed by sulfation. wvu.edunih.gov The sulfotransferase enzyme SULT1A1 is thought to play a major role in the sulfation of O-desmethyl apixaban in humans. nih.gov

In addition to the primary sulfate conjugate, other metabolites of apixaban have been identified. These include O-desmethyl apixaban itself, hydroxylated derivatives of apixaban, and further sulfated or glucuronidated conjugates of the desmethylated metabolite. nih.govfda.govresearchgate.net For instance, in vitro studies with human liver microsomes have shown the formation of O-desmethyl apixaban (M2) and two hydroxylated apixaban derivatives (M4 and M7). researchgate.net Furthermore, a hydroxylated O-desmethyl apixaban sulfate has also been identified as a metabolic product. nih.govnih.gov

Forced degradation studies of apixaban under various stress conditions have been conducted to identify potential degradants. While stable under photolytic and thermolytic conditions, apixaban shows degradation under hydrolytic conditions, particularly in acidic and alkaline environments. rsc.orgnih.govresearchgate.net These studies have led to the structural elucidation of several degradation products, primarily resulting from the hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties of the parent molecule. rsc.org

Detailed Research Findings:

Major Human Metabolite: O-demethyl apixaban sulfate is the most significant circulating metabolite of apixaban in human plasma, accounting for approximately 25% of the parent drug's area under the curve (AUC). drugbank.com

Enzymatic Pathways: The formation of O-desmethyl apixaban is primarily mediated by CYP3A4/5. wvu.eduresearchgate.net Subsequent sulfation to O-demethyl apixaban sulfate is mainly catalyzed by SULT1A1. nih.gov

Preclinical Species Differences: While O-demethyl apixaban sulfate is a major metabolite in humans, it is found at lower relative concentrations in preclinical species such as rats and dogs. fda.gov

In Vitro Metabolism: Studies using human liver microsomes and hepatocytes have confirmed the formation of O-desmethyl apixaban and hydroxylated metabolites. fda.govresearchgate.net

Degradation Profile: Apixaban is susceptible to hydrolysis under acidic and basic conditions, leading to the formation of several degradation products. rsc.orgnih.gov

Data Tables

Preclinical and in Vitro Pharmacological Characterization of Desmethyl O Benzyl Apixaban and O Desmethyl Apixaban

Factor Xa (FXa) Inhibitory Activity and Potency

O-Desmethyl Apixaban (B1684502) has been evaluated for its ability to inhibit Factor Xa, a critical enzyme in the coagulation cascade.

Determination of Inhibitory Constants (Ki values) for Human and Animal FXa (e.g., Rabbit)

O-Desmethyl Apixaban demonstrates potent inhibition of both human and rabbit FXa. The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates greater potency.

| Species | Factor Xa Ki (nM) |

| Human | 0.08 medchemexpress.com |

| Rabbit | 0.17 medchemexpress.com |

Concentration-Dependent Inhibition of Free Factor Xa

Studies on Apixaban, the parent compound of O-Desmethyl Apixaban, show that it effectively inhibits free FXa in a concentration-dependent manner. nih.gov While specific data for the concentration-dependent inhibition by O-Desmethyl Apixaban is not detailed in the provided results, its potent Ki value suggests a similar mechanism.

Inhibition of Clot-Bound Factor Xa

Apixaban has been shown to inhibit not only free FXa but also FXa that is bound to a clot. nih.gov This is a crucial aspect of its antithrombotic effect. The activity of O-Desmethyl Apixaban against clot-bound FXa is an area for further investigation.

Inhibition of Prothrombinase Activity

The prothrombinase complex (composed of FXa and Factor Va) is responsible for the conversion of prothrombin to thrombin. Apixaban is known to inhibit prothrombinase activity. nih.gov As a potent FXa inhibitor, O-Desmethyl Apixaban is expected to contribute to the inhibition of this complex.

Selectivity Profile Against Other Coagulation Proteases (e.g., Thrombin)

Apixaban exhibits a high degree of selectivity for FXa over other coagulation proteases, such as thrombin. nih.gov This high selectivity is a key feature, minimizing off-target effects. The selectivity profile of O-Desmethyl Apixaban is anticipated to be similar to its parent compound, though specific comparative studies are not detailed in the available literature.

Structure-Activity Relationship (SAR) Studies Governing FXa Inhibition for Desmethylated Apixaban Derivatives

The chemical structure of apixaban is pivotal to its high affinity and selective inhibition of Factor Xa. The molecule binds to the S1 and S4 pockets of the FXa active site. The methoxyphenyl group on the pyrazole (B372694) ring is a key feature, and modifications to this group, such as demethylation, can significantly impact the compound's inhibitory activity.

O-demethylation of apixaban results in the formation of O-Desmethyl Apixaban. This metabolic transformation replaces the methoxy (B1213986) group (-OCH3) with a hydroxyl group (-OH) on the phenyl ring. While this alteration might be expected to influence the binding affinity to FXa, the subsequent sulfation of this hydroxyl group has a more profound and well-documented effect on its pharmacological activity.

The major circulating metabolite of apixaban in humans is O-Desmethyl Apixaban Sulfate (B86663). medchemexpress.comresearchgate.netcapes.gov.br This derivative is formed by the addition of a sulfate group to the hydroxyl moiety of O-Desmethyl Apixaban. This structural change dramatically reduces the compound's ability to inhibit FXa. Preclinical studies have consistently demonstrated that O-Desmethyl Apixaban Sulfate is essentially inactive as an FXa inhibitor at therapeutic concentrations. researchgate.netcapes.gov.br An Australian public assessment report and other sources indicate that this sulfated metabolite did not show inhibitory activity against FXa at concentrations up to 20 µM in vitro. tga.gov.au At much higher concentrations, a very weak inhibitory constant (Ki) of 58 µM has been reported. medchemexpress.comtga.gov.autargetmol.com This is in stark contrast to apixaban, which has a Ki of approximately 0.08 nM for human FXa, indicating that the addition of the bulky and negatively charged sulfate group severely hinders the molecule's ability to bind effectively to the FXa active site. nih.gov

There is some conflicting data regarding the inhibitory potential of the non-sulfated O-Desmethyl Apixaban. One source suggests it retains high potency, with a reported Ki value for human FXa identical to that of apixaban (0.08 nM). However, the vast majority of preclinical and metabolic studies focus on the sulfated conjugate, emphasizing its lack of significant activity. medchemexpress.comresearchgate.netcapes.gov.brtga.gov.autargetmol.com This suggests that in the physiological context of human metabolism, the rapid conversion to the inactive sulfate form is the critical determinant of its pharmacological effect. In vitro studies mentioned in an FDA review also showed that neither apixaban nor O-desmethyl apixaban sulfate significantly inhibited peak tail hERG currents. fda.gov

The SAR, therefore, indicates that while the initial O-demethylation may or may not significantly alter the intrinsic inhibitory activity, the subsequent sulfation is a critical deactivation step. The addition of the large, polar sulfate group likely creates steric hindrance and unfavorable electrostatic interactions within the FXa binding pockets, thereby abolishing the potent anticoagulant effect observed with the parent compound, apixaban.

| Compound Name | Chemical Formula | Molecular Weight | FXa Inhibition (Ki) |

| Apixaban | C25H25N5O4 | 459.5 g/mol | ~0.08 nM (human) nih.gov |

| O-Desmethyl Apixaban | C24H23N5O4 | 445.48 g/mol | 0.08 nM (human) |

| O-Desmethyl Apixaban Sulfate | Not specified in results | Not specified in results | 58 µM medchemexpress.comtga.gov.autargetmol.com |

Analytical Methodologies for Quantification and Characterization of Desmethyl O Benzyl Apixaban

Chromatographic Techniques for Separation and Detection

Chromatographic methods are the cornerstone for the separation, identification, and quantification of Desmethyl-O-Benzyl Apixaban (B1684502) from Apixaban and other related substances. These techniques are adept at resolving complex mixtures into their individual components.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Diode Array Detector (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with UV or DAD detection is a widely used and robust method for the routine analysis and impurity profiling of Apixaban and its intermediates. tandfonline.comnih.govresearchgate.netglobalresearchonline.net These methods are valued for their reliability and ability to separate a wide range of compounds. researchgate.net Stability-indicating HPLC methods are specifically developed to separate the API from any potential degradation products and process-related impurities, including Desmethyl-O-Benzyl Apixaban. nih.govijpsr.com

In a typical reversed-phase HPLC method, a C18 column is employed with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.netglobalresearchonline.net A gradient elution is often used to achieve optimal separation of all related substances. nih.govresearchgate.net The detection wavelength is typically set at a maximum absorbance for Apixaban and its impurities, often around 220 nm or 280 nm. nih.govresearchgate.netglobalresearchonline.net The validation of these HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring they are linear, precise, accurate, and robust. researchgate.netglobalresearchonline.net

Table 1: Illustrative HPLC-UV/DAD Parameters for the Analysis of Apixaban and Related Impurities

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govresearchgate.netglobalresearchonline.net |

| Mobile Phase A | Phosphate Buffer or 0.1% Trifluoroacetic Acid in Water nih.govresearchgate.netglobalresearchonline.net |

| Mobile Phase B | Acetonitrile or Methanol nih.govresearchgate.netglobalresearchonline.net |

| Elution Mode | Gradient nih.govresearchgate.net |

| Flow Rate | 1.0 - 1.2 mL/min researchgate.netresearchgate.net |

| Column Temperature | 25°C - 40°C globalresearchonline.netresearchgate.net |

| Detection Wavelength | 220 nm or 280 nm nih.govresearchgate.netglobalresearchonline.net |

| Injection Volume | 10 µL researchgate.net |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice, particularly for quantifying trace levels of impurities. nih.govnih.gov This technique combines the superior separation efficiency of UPLC, which uses smaller particle size columns for faster and more efficient separations, with the high specificity and sensitivity of tandem mass spectrometry. nih.gov

UPLC-MS/MS methods are especially valuable for the analysis of compounds in complex matrices. nih.gov The method involves optimizing the mass spectrometer to monitor specific precursor-to-product ion transitions for the analyte of interest, a technique known as Multiple Reaction Monitoring (MRM). researchgate.net This allows for highly selective quantification, even in the presence of co-eluting substances. researchgate.net Methods have been developed for Apixaban with a lower limit of quantitation (LLOQ) as low as 1 ng/mL. nih.govresearchgate.net

Table 2: Representative UPLC-MS/MS Parameters for Apixaban Analysis

| Parameter | Typical Conditions |

| Chromatography System | Acquity UPLC nih.gov |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer nih.gov |

| Column | C18 (e.g., 150 mm x 2.1 mm, 1.9 µm) nih.gov |

| Mobile Phase A | Ammonium (B1175870) Formate Buffer (e.g., 2.5 mM, pH 3.0) nih.gov |

| Mobile Phase B | Methanol with 0.1% Formic Acid nih.gov |

| Elution Mode | Gradient nih.gov |

| Flow Rate | 0.35 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) Positive nih.gov |

| Monitored Transition | e.g., Apixaban: m/z 460.2 > 443.2 researchgate.net |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the structural elucidation and characterization of unknown impurities and degradation products. nih.govrsc.orgresearchgate.net This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govsemanticscholar.org When studying the degradation of Apixaban under stress conditions (hydrolytic, oxidative, thermal, and photolytic), LC-HRMS is instrumental in identifying the resulting products. nih.govrsc.org

The combination of multistage mass spectrometry (MSn) with HRMS allows for detailed fragmentation analysis, providing valuable structural information for the confident identification of compounds like this compound. rsc.orgresearchgate.net This is crucial for confirming the structures of novel or unexpected impurities that may arise during synthesis or storage. nih.govsemanticscholar.org

Chiral Chromatography for Enantiomeric Purity Assessment

While Apixaban itself is not a chiral molecule, some of its precursors or related compounds may be. nih.gov Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. This is important in pharmaceutical analysis as different enantiomers can have different pharmacological activities and toxicities. Although specific applications for this compound are not detailed in the provided search results, the principles of chiral chromatography would be applied if any chiral centers are present in its structure or in related intermediates. The technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Electrophoretic Methods

Electrophoretic techniques offer an alternative approach to chromatographic methods for the separation and analysis of pharmaceutical compounds.

Capillary Zone Electrophoresis (CZE) for Compound Determination

Capillary Zone Electrophoresis (CZE) has emerged as a green and efficient analytical technique for the determination of Apixaban. mdpi.comsciprofiles.com This method separates molecules based on their electrophoretic mobility in an electric field. mdpi.com CZE offers advantages such as low sample and reagent consumption, reduced analysis time, and minimal waste generation, making it an environmentally friendly alternative to HPLC. mdpi.comsciprofiles.com

A CZE method for Apixaban has been developed and validated according to ICH guidelines. mdpi.comsciprofiles.com The separation is typically carried out in a fused silica (B1680970) capillary using a background electrolyte such as a sodium borate (B1201080) buffer. mdpi.comsciprofiles.com The method has demonstrated good linearity, precision, and accuracy for the quantification of Apixaban in pharmaceutical dosage forms. mdpi.comsciprofiles.com

Table 3: Exemplary CZE Parameters for Apixaban Determination

| Parameter | Typical Conditions |

| Capillary | Fused Silica mdpi.com |

| Electrolyte | 50 mM Sodium Borate, pH 8.0 mdpi.comsciprofiles.com |

| Applied Voltage | 20 kV mdpi.comsciprofiles.com |

| Injection Mode | Hydrodynamic (50 mbar for 5 s) mdpi.comsciprofiles.com |

| Temperature | 25°C mdpi.com |

| Detection Wavelength | 220 nm mdpi.com |

Method Development and Validation for this compound and Related Impurities

The development of analytical methods for Apixaban and its related substances, including this compound, involves optimizing chromatographic conditions to achieve efficient and reproducible separation. globalresearchonline.net Key considerations include the choice of a stationary phase, typically a C18 column, and the mobile phase composition, often a gradient mixture of a buffer (like phosphate) and an organic solvent (like acetonitrile or methanol). nih.govnih.gov Validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose. globalresearchonline.netijcrt.org

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. birzeit.eduresearchgate.net For Apixaban and its impurities, these limits are typically established at the microgram or nanogram per milliliter level, indicating the high sensitivity of the developed HPLC and UPLC methods. globalresearchonline.netresearchpublish.com

The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve. birzeit.eduquestjournals.org For instance, one HPLC method reported an LOD of 0.008 µg/mL and an LOQ of 0.024 µg/mL for a related substance of Apixaban. nih.gov Another UPLC method demonstrated even greater sensitivity, with LOQ values for various impurities ranging from 0.002% to 0.009% relative to a 500 ppm Apixaban solution. researchpublish.com

Table 1: Sensitivity of Analytical Methods for Apixaban and Related Impurities

| Analyte | LOD | LOQ | Method | Source |

|---|---|---|---|---|

| Apixaban | 0.05 µg/mL | 0.15 µg/mL | HPLC | nih.gov |

| Related Substance 1 (RS1) | 0.008 µg/mL | 0.024 µg/mL | HPLC | nih.gov |

| Related Substance 2 (RS2) | 0.009 µg/mL | 0.026 µg/mL | HPLC | nih.gov |

| Apixaban | 0.31 ppm | 0.96 ppm | RP-HPLC | globalresearchonline.net |

| N-formyl impurity | 0.001% | 0.003% | UPLC | researchpublish.com |

| Methyl ester impurity | 0.001% | 0.002% | UPLC | researchpublish.com |

| Apixaban | 11.66 ng/band | 35.33 ng/band | HPTLC | researchgate.net |

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. questjournals.org This is a critical parameter for the accurate quantification of impurities like this compound. The dynamic range is the interval between the upper and lower concentrations for which the method has been proven to be linear, precise, and accurate. questjournals.org

For Apixaban and its impurities, analytical methods typically exhibit excellent linearity, with correlation coefficients (R²) greater than 0.99. globalresearchonline.net The linear range is established by analyzing a minimum of five concentrations. questjournals.org For example, a validated UPLC method demonstrated linearity for Apixaban and its impurities over a concentration range of 0.1 to 2.5 µg/mL. researchpublish.com Another RP-HPLC method showed a linear relationship for Apixaban in the concentration range of 20–140 µg/ml. ijcrt.org

Table 2: Linearity of Analytical Methods for Apixaban and Related Impurities

| Analyte(s) | Concentration Range | Correlation Coefficient (R²) | Method | Source |

|---|---|---|---|---|

| Apixaban and 6 impurities | 4 to 14 µg/mL | > 0.99 | RP-HPLC | globalresearchonline.net |

| Apixaban | 20–140 µg/mL | Not specified, but linear | RP-HPLC | ijcrt.org |

| Apixaban and its impurities | 0.1 – 2.5 µg/mL | Not specified, but linear | UPLC | researchpublish.com |

| Apixaban | 7.5 to 37.5 µg/mL | ≥ 0.999 | RP-HPLC | researchgate.net |

| Apixaban | 100-500 ng/band | Not specified, but linear | HPTLC | researchgate.net |

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. scirp.org It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day variability), and reproducibility. ijcrt.org Accuracy refers to the closeness of the test results obtained by the method to the true value. ijcrt.org

For methods analyzing Apixaban impurities, precision is demonstrated by showing that the relative standard deviation (%RSD) of the results is within acceptable limits, often not more than 5.0%. globalresearchonline.net Accuracy is assessed through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage recovered is calculated. ijcrt.org Recovery values are typically expected to be within 98.0% to 102.0%. ijcrt.org One study established the accuracy of its method with recovery rates between 94.2% and 108.5% for all impurities. globalresearchonline.net

Table 3: Precision and Accuracy Data for Apixaban and Impurity Analysis

| Parameter | Finding | Method | Source |

|---|---|---|---|

| Method Precision | %RSD of areas for each impurity was within 5.0% | RP-HPLC | globalresearchonline.net |

| Intermediate Precision | Conducted on different days with %RSD within 5.0% | RP-HPLC | globalresearchonline.net |

| Accuracy (% Recovery) | Between 94.2% and 108.5% for all impurities | RP-HPLC | globalresearchonline.net |

| Precision | %RSD < 2% | RP-HPLC | ijcrt.org |

| Accuracy (% Recovery) | 99.9% - 100.5% | RP-HPLC | ijcrt.org |

| LOQ Precision | %RSD in the range of 1.86% - 4.66% | RP-HPLC | scirp.org |

Robustness is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. questjournals.org Testing for robustness involves intentionally altering parameters such as mobile phase composition, flow rate, column temperature, and pH. nih.govijcrt.org

The method is considered robust if the results remain within acceptable criteria despite these minor changes. For example, in one study, the flow rate was varied by ±20%, column temperature by ±2°C, and pH by ±0.2 units. nih.gov In another, the flow rate was altered by ±0.1 mL/min and the column temperature was varied by ±3°C. scirp.org In both cases, critical parameters like peak resolution remained acceptable, confirming the methods' robustness. scirp.orgnih.gov

Table 4: Robustness Testing Parameters for Apixaban Impurity Analysis

| Parameter Varied | Deliberate Change | Observation | Source |

|---|---|---|---|

| Flow Rate | ± 20% (0.8 mL/min and 1.2 mL/min) | Resolution between Apixaban and RS1 remained > 1.5 | nih.gov |

| Column Temperature | ± 2°C (28°C and 32°C) | Resolution remained acceptable | nih.gov |

| Buffer pH | ± 0.2 (4.3 and 4.7) | Resolution remained acceptable | nih.gov |

| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | Tailing factor < 2.0; Resolution > 2.0 | scirp.org |

| Column Temperature | ± 3°C (32°C and 38°C) | Tailing factor < 2.0; Resolution > 2.0 | scirp.org |

Sample Preparation Strategies for Complex Matrices (e.g., Biological Fluids, Synthetic Reaction Mixtures)

Effective sample preparation is a crucial step to remove interfering components and concentrate the analyte of interest, particularly in complex matrices like biological fluids or crude synthetic reaction mixtures. nih.gov The chosen strategy aims to ensure that the final extract is compatible with the analytical instrument and free from matrix effects that could suppress or enhance the analyte signal. nih.gov

For biological fluids such as human plasma, common techniques include protein precipitation (PP), solid-phase extraction (SPE), and analysis from dried plasma spots (DPS). nih.govmdpi.comresearchgate.net In one UPLC-MS/MS method, Apixaban was extracted from plasma via protein precipitation by adding a threefold volume of methanol, followed by vortexing and centrifugation. nih.gov A different LC-MS/MS method employed a more selective solid-phase extraction (SPE) for sample cleanup. researchgate.net For dried plasma spots, small disks are punched from the card and the analyte is extracted using a working solution, followed by vortexing and centrifugation. mdpi.com

In the context of synthetic reaction mixtures, sample preparation may involve simple dilution with an appropriate solvent or a liquid-liquid extraction (LLE) to isolate the compound of interest from reagents, catalysts, and byproducts. researchgate.net For analysis of finished pharmaceutical products like tablets, preparation typically involves weighing and dispersing the tablets in a suitable diluent, followed by sonication, filtration, and further dilution to achieve the desired concentration. ijpsr.com

Impurity Profiling and Degradation Pathway Analysis of Desmethyl O Benzyl Apixaban

Identification and Characterization of Desmethyl-O-Benzyl Apixaban (B1684502) as a Process and Degradation Impurity

Contrary to any classification as a degradation product, Desmethyl-O-Benzyl Apixaban is recognized and monitored as a process-related impurity in the synthesis of Apixaban. Process-related impurities are chemical entities that are formed as by-products during the manufacturing process. Their formation is often influenced by the specific synthetic pathway, raw materials, and reaction conditions used.

The identification and characterization of such impurities are paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over impurity levels in pharmaceutical products. The availability of this compound as a chemical reference standard from various suppliers underscores its importance in the quality control of Apixaban, enabling its accurate detection and quantification in the drug substance.

Table 1: Compound Information

| Compound Name | Type | Role in Apixaban Quality Control |

| This compound | Process-Related Impurity | Used as a reference standard for identification and quantification. |

| Apixaban | Active Pharmaceutical Ingredient | The target molecule for synthesis. |

Forced Degradation Studies of Apixaban Leading to Desmethylated Products

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and identifying its likely degradation products. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, acid, base, and oxidation.

Hydrolytic Degradation Pathways (Acidic, Alkaline Conditions)

Studies have shown that Apixaban is susceptible to degradation under hydrolytic conditions. In acidic and alkaline environments, the primary degradation pathways involve the hydrolysis of the amide and lactam moieties within the Apixaban molecule. However, these studies have not reported the formation of this compound.

Oxidative and Photolytic Stability Assessments

Apixaban has demonstrated relative stability under oxidative and photolytic stress conditions. Exposure to oxidizing agents and light does not lead to significant degradation, and the formation of this compound has not been observed under these conditions.

Thermal Degradation Profiles and Kinetic Studies

Thermal stress testing has also indicated that Apixaban is a stable compound at elevated temperatures. Kinetic studies of Apixaban's degradation pathways have focused on the hydrolysis routes, with no data currently available to suggest the thermal generation of this compound.

Elucidation of Degradation Pathways and Mechanism of Formation of Desmethylated Species

The term "desmethylated species" in the context of Apixaban degradation typically refers to the removal of a methyl group from the methoxyphenyl moiety of the molecule. While such species could theoretically form under certain conditions, the focus of this article, this compound, is characterized by the absence of a methyl group and the presence of a benzyl (B1604629) group, pointing towards its origin from a specific intermediate in the synthesis process rather than as a degradant of the final Apixaban molecule. The mechanism of its formation is therefore a matter of synthetic chemistry rather than degradation kinetics.

Impurity Control Strategies in Pharmaceutical Manufacturing Processes

The control of process-related impurities like this compound is a critical aspect of pharmaceutical manufacturing and is guided by principles of Quality by Design (QbD). The control strategy encompasses a multi-faceted approach:

Understanding the Synthetic Pathway: A thorough understanding of the Apixaban synthesis route is the first step in identifying potential impurities. The formation of this compound is likely linked to a specific intermediate or a side reaction involving starting materials or reagents.

Process Parameter Control: Key process parameters such as temperature, pressure, reaction time, and stoichiometry of reactants are carefully controlled to minimize the formation of by-products.

Raw Material Specification: Stringent specifications for starting materials and reagents are established to ensure their purity and prevent the introduction of precursors that could lead to the formation of this compound.

In-Process Controls: Monitoring the reaction at various stages allows for the detection and control of impurity formation in real-time.

Purification Procedures: Robust purification methods, such as crystallization and chromatography, are developed and validated to effectively remove this compound and other impurities from the final drug substance.

Analytical Method Validation: Validated analytical methods are crucial for the accurate detection and quantification of this compound at trace levels, ensuring that the final product meets the required quality standards.

Table 2: Impurity Control Strategy Summary

| Control Strategy Element | Description |

| Synthetic Route Understanding | Identification of potential side reactions leading to impurity formation. |

| Process Parameter Optimization | Fine-tuning of reaction conditions to favor the formation of the desired product. |

| Raw Material Quality Control | Ensuring the purity of starting materials and reagents. |

| In-Process Monitoring | Real-time analysis to track and control impurity levels during manufacturing. |

| Downstream Purification | Effective removal of impurities from the crude product. |

| Analytical Testing | Accurate and precise measurement of impurity levels in the final API. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Apixaban Analogues and Desmethylated Derivatives

Molecular Design Principles for Enhanced Factor Xa Inhibition

The design of effective Factor Xa inhibitors like apixaban (B1684502) is predicated on optimizing interactions with key subsites within the enzyme's active site, primarily the S1 and S4 pockets. The X-ray crystal structure of apixaban bound to FXa reveals that the p-methoxyphenyl group occupies the S1 specificity pocket, while the phenyl-lactam moiety fits into the S4 hydrophobic pocket.

Key molecular design principles for enhancing Factor Xa inhibition in apixaban analogues include:

Optimization of S1 Pocket Interactions: The S1 pocket is a deep, hydrophobic cavity. While the p-methoxyphenyl group of apixaban fits well into this pocket, modifications can be explored to enhance binding affinity. The nature and size of the substituent at the para position of the phenyl ring are critical.

Maximizing S4 Pocket Occupancy: The S4 pocket is a larger, more lipophilic pocket. The phenyl-lactam group of apixaban establishes crucial π-π stacking interactions with aromatic residues like Tyr99, Phe174, and Trp215 in this pocket. Modifications to this moiety can influence potency and selectivity.

Hydrogen Bonding Network: Apixaban forms key hydrogen bonds with the protein backbone. The pyrazole (B372694) N-2 atom interacts with Gln192, and the carbonyl oxygen of the scaffold's carboxamide forms a hydrogen bond with Gly216. Maintaining or enhancing this hydrogen bond network is a critical design consideration.

Impact of O-Demethylation on Binding Affinity and Efficacy of Apixaban Derivatives

O-demethylation is a primary metabolic pathway for apixaban in humans, leading to the formation of O-desmethyl apixaban. This metabolite is subsequently sulfated to form O-desmethyl apixaban sulfate (B86663), which is the major circulating metabolite. Crucially, this sulfated metabolite is considered inactive against human Factor Xa, with a significantly reduced binding affinity (Ki of 58 μM) compared to the parent drug (Ki of 0.08 nM).

The impact of O-demethylation alone, without subsequent sulfation, on binding affinity is less well-documented in publicly available literature. However, based on SAR principles, the removal of the methyl group would expose a hydroxyl group. This would introduce a polar functional group into a predominantly hydrophobic pocket, which could lead to a less favorable interaction and potentially a decrease in binding affinity compared to the parent apixaban. The introduction of a hydrogen-bonding donor (the hydroxyl group) might not be optimal for the hydrophobic nature of the S1 pocket.

Rational Design of Novel Apixaban Analogues Incorporating Desmethylated Motifs

The knowledge of apixaban's SAR and metabolism can be leveraged for the rational design of novel analogues. While O-demethylation in vivo leads to an inactive metabolite, the desmethyl motif can be used as a starting point for synthetic modifications to explore new chemical space and potentially design inhibitors with different properties.

One such rationally designed analogue is the hypothetical Desmethyl-O-Benzyl Apixaban . In this compound, the methyl group of the methoxyphenyl moiety is replaced with a benzyl (B1604629) group. The rationale behind this design includes:

Exploring the S1 Pocket: Replacing the small methyl group with a larger, lipophilic benzyl group could lead to enhanced van der Waals interactions within the S1 pocket, potentially increasing binding affinity.

Modulating Physicochemical Properties: The introduction of the benzyl group would increase the lipophilicity of the molecule, which could influence its pharmacokinetic properties, such as absorption and metabolism.

Potential for Improved Potency: The additional aromatic ring of the benzyl group could engage in further π-π stacking or other non-covalent interactions with residues in or near the S1 pocket, leading to improved potency.

The design of such analogues requires a careful balance of increasing potency while maintaining favorable drug-like properties, including solubility and oral bioavailability.

Computational Chemistry and Molecular Modeling Approaches (e.g., Docking, Molecular Dynamics Simulations, QSAR)

Computational chemistry and molecular modeling are indispensable tools in the design and optimization of Factor Xa inhibitors, including novel apixaban analogues like the hypothetical this compound.

Molecular Docking: Docking studies can predict the binding mode and estimate the binding affinity of novel analogues within the Factor Xa active site. For this compound, docking simulations would be crucial to assess whether the larger benzyl group can be accommodated within the S1 pocket without steric clashes and to predict the potential for enhanced interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein. For a novel analogue, MD simulations can help to understand how the compound influences the conformational dynamics of the active site and to calculate binding free energies with higher accuracy than docking alone.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities. For apixaban analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on steric and electrostatic fields. These models can help to identify key structural features that are important for activity and to guide the design of new compounds with improved potency.

The application of these computational approaches allows for the prioritization of synthetic targets and provides valuable insights into the molecular basis of inhibitor potency and selectivity, thereby accelerating the drug discovery process.

Future Research Directions and Unaddressed Academic Questions

Development of Advanced Spectroscopic Techniques for Structural Elucidation of Trace Impurities and Metabolites

The identification and characterization of trace impurities and metabolites are critical for ensuring the quality and safety of any pharmaceutical agent. For apixaban (B1684502), stress degradation studies under hydrolytic (acidic and basic) conditions have revealed several degradation products. nih.govresearchgate.netsemanticscholar.orgrsc.org Advanced analytical techniques are indispensable for the structural elucidation of these compounds, which can exist in minute quantities.

Future research should focus on enhancing the sensitivity and resolution of current methods. The integration of ultra-high performance liquid chromatography (UHPLC) with mass spectrometry (MS) has been pivotal. nih.govresearchgate.net However, the development of novel stationary phases in liquid chromatography could offer alternative selectivities for better separation of closely related isomers.

High-resolution mass spectrometry (HRMS) and multi-stage mass spectrometry (MSn) are powerful tools for determining elemental composition and fragmentation pathways, which are essential for elucidating the structures of unknown impurities. nih.govrsc.org Combining these techniques with nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) provides definitive structural confirmation. researchgate.netnih.gov Future advancements could involve the use of cryogenically cooled NMR probes to increase sensitivity, allowing for the characterization of even smaller quantities of isolated impurities. The table below summarizes the key analytical techniques used in the characterization of apixaban-related compounds.

| Technique | Application in Structural Elucidation | Key Findings |

| HPLC / UHPLC | Separation of apixaban from its impurities and degradation products. nih.govnih.gov | Provides high-resolution separation, enabling quantification and isolation of individual compounds. |

| Mass Spectrometry (MS/MS, HRMS) | Identification and structural characterization of metabolites and impurities by providing mass-to-charge ratio and fragmentation patterns. nih.govrsc.org | Confirms molecular weight and elemental composition; fragmentation patterns help identify structural modifications. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation (1H, 13C, 2D-NMR) of isolated impurities. researchgate.netnih.gov | Provides detailed information on the chemical environment of atoms, confirming connectivity and stereochemistry. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups present in the molecule. nih.gov | Confirms the presence of key chemical bonds (e.g., C=O, N-H). |

Comprehensive Studies on Enantiomeric Purity and Isomer Characterization of Desmethyl-O-Benzyl Apixaban Derivatives

While the apixaban molecule itself is achiral and therefore has no enantiomers, its derivatives or impurities formed during synthesis or degradation could potentially possess chiral centers. nih.gov The biological activity and toxicity of chiral molecules can differ significantly between enantiomers, making the study of chiral purity a critical aspect of pharmaceutical development. americanpharmaceuticalreview.com

Currently, there is a lack of specific research on the enantiomeric purity of O-demethyl apixaban derivatives. Future work should focus on developing stereoselective analytical methods to separate and quantify potential enantiomers. Capillary electrophoresis (CE), particularly with chiral selectors like cyclodextrins, is a powerful technique for this purpose. mdpi.comnih.gov

Furthermore, forced degradation studies have shown that apixaban can degrade into positional isomers. nih.govresearchgate.net Comprehensive characterization of these isomers is necessary, as they may have different pharmacological profiles. The development of robust analytical methods capable of separating all potential stereoisomers (both enantiomers and diastereomers) and positional isomers is an important and unaddressed academic question. Such methods are essential for ensuring the quality and consistency of the drug substance. americanpharmaceuticalreview.com

Deeper Mechanistic Insights into Enzyme-Mediated O-Demethylation and Conjugation Pathways in various species

The primary metabolic pathways for apixaban in humans include O-demethylation and hydroxylation. nih.gov The O-demethylation of the methoxyphenyl moiety is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from other enzymes like CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. nih.govnih.gov The resulting O-demethyl apixaban undergoes further metabolism, primarily through sulfation, to form O-demethyl apixaban sulfate (B86663), which is the major circulating metabolite in humans. nih.govmedchemexpress.com

While the key enzymes have been identified, deeper mechanistic insights are still needed. Future research should focus on detailed enzyme kinetic studies to better understand the substrate affinity (Km) and turnover rate (kcat) of each contributing CYP isozyme. This would help in predicting the extent of metabolism in different patient populations with varying enzyme expression levels. Although O-demethyl apixaban sulfate is considered inactive against Factor Xa, with a high inhibition constant (Ki) of 58 μM, its potential off-target effects remain largely unexplored. nih.govmedchemexpress.com

The table below outlines the primary enzymes involved in the metabolism of apixaban.

| Enzyme Family | Specific Enzyme | Role in Apixaban Metabolism |

| Cytochrome P450 (CYP) | CYP3A4/5 (major) | Catalyzes the primary O-demethylation of the parent apixaban molecule. nih.govnih.gov |

| Cytochrome P450 (CYP) | CYP1A2, 2C8, 2C9, 2C19, 2J2 (minor) | Minor contribution to the oxidative metabolism of apixaban. nih.gov |

| Sulfotransferases (SULTs) | SULT1A1 | Catalyzes the sulfation of O-demethyl apixaban to form O-demethyl apixaban sulfate. |

Exploration of this compound as a Synthetic Scaffold for Novel Therapeutic Agents Beyond Factor Xa Inhibition

The core structure of apixaban has been extensively used as a scaffold to develop other Factor Xa inhibitors. arkat-usa.orgnih.gov The O-demethyl apixaban metabolite, with its exposed phenolic hydroxyl group, presents a valuable synthetic handle for creating new derivatives. This reactive site allows for the introduction of various functional groups, potentially altering the molecule's biological target and therapeutic effect.

Future research could explore using O-demethyl apixaban as a starting point for generating compound libraries. These new analogues could be screened for activity against other proteases or different classes of biological targets entirely. The use of a benzyl (B1604629) group as a protecting group for the phenol (B47542), as suggested by the existence of compounds like "O-Benzyl Apixaban PG Ester-I," is a standard synthetic strategy that could be employed in such multi-step syntheses. google.comnih.gov This opens up the possibility of developing novel therapeutic agents with applications beyond anticoagulation, representing a significant area for future drug discovery efforts.

Application of Artificial Intelligence and Machine Learning in Optimizing Synthesis, Characterization, and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of pharmaceutical research and development. rsc.org For a compound like O-demethyl apixaban, these technologies offer several promising applications.

In the realm of synthesis, ML algorithms could be used to optimize reaction conditions for the preparation of apixaban analogues, improving yields and reducing the formation of impurities. researchgate.net For characterization, AI can be applied to automate the analysis of complex spectroscopic data (e.g., NMR, MS), accelerating the identification of unknown impurities and metabolites. rsc.org

Furthermore, ML models can be developed to predict metabolic pathways and potential drug-drug interactions. Machine learning algorithms have already been used to predict clinical outcomes, such as bleeding risk, in patients taking apixaban. nih.govkarger.comnih.gov Similar models could be trained to predict the metabolic fate of new apixaban derivatives, helping to identify candidates with more favorable pharmacokinetic profiles early in the drug discovery process. The integration of AI and ML into the study of apixaban and its metabolites represents a significant frontier for future research.

Q & A

Q. How can researchers model the cost-effectiveness of this compound in specific patient subgroups?

- Methodological Answer : Build Markov models incorporating clinical trial data (e.g., stroke prevention in atrial fibrillation). Input parameters include quality-adjusted life years (QALYs), drug costs, and bleeding event rates. Scenario analyses test robustness against real-world adherence rates .

Data Analysis and Contradiction Management

Q. How should conflicting results between in vitro potency and in vivo efficacy be addressed?

Q. What statistical methods are optimal for analyzing non-linear dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.